P53 (103-111) refers to a specific peptide sequence derived from the p53 protein, a crucial tumor suppressor encoded by the TP53 gene located on chromosome 17. This protein is integral in regulating the cell cycle, apoptosis, and maintaining genomic stability. The p53 protein is often referred to as "the guardian of the genome" due to its role in preventing cancer formation by responding to cellular stress signals such as DNA damage, hypoxia, and oncogene activation. The p53 protein consists of several functional domains: the amino-terminal domain, the DNA binding domain, and the carboxy-terminal domain, each playing distinct roles in its function as a transcription factor .
The p53 protein is classified as a tumor suppressor due to its ability to regulate genes involved in cell cycle control and apoptosis. Mutations in the TP53 gene are among the most common alterations found in human cancers, leading to loss of function or gain of oncogenic properties in mutant forms of p53 . The peptide sequence corresponding to residues 103-111 plays a role in various interactions and functions of p53, particularly in its ability to bind DNA and regulate transcription.
The synthesis of p53 (103-111) can be achieved through several methods:
The interactions involving p53 (103-111) primarily include:
These interactions can be studied using techniques like electrophoretic mobility shift assays (EMSA) for DNA binding studies or co-immunoprecipitation assays for protein interactions.
The mechanism of action of p53 involves several steps:
Studies indicate that mutations within the DNA binding domain significantly impair these functions, leading to tumorigenesis .
P53 (103-111) has significant applications in research related to cancer biology:
The tumor suppressor protein p53 functions as a critical transcription factor, with its central DNA-binding domain (DBD; residues 94-292) adopting an immunoglobulin-like β-sandwich scaffold that positions key structural motifs for sequence-specific DNA recognition [1]. Within this domain, residues 103-111 form an integral part of the loop-sheet-helix motif and the L1 loop, which directly contacts the DNA minor groove. This region exhibits significant conformational plasticity, transitioning between ordered and disordered states that facilitate DNA binding and release. Molecular dynamics simulations reveal that the DBD exists in equilibrium between rigid and flexible conformations, with residues 103-111 undergoing structural fluctuations that influence DNA binding kinetics and specificity [1] [4]. The structural integrity of this region is maintained by hydrophobic core packing and coordination of a zinc ion (Zn²⁺) through cysteine residues at positions 176 and 238, histidine at 179, and cysteine at 242, which stabilizes the DNA-binding surface [1].
Table 1: Key Structural Features of the p53 DBD (Including 103-111 Region)
Structural Element | Residue Range | Functional Role | Sensitivity to Perturbation |
---|---|---|---|
Loop-Sheet-Helix Motif | 98-118 | Minor groove contact | High - mutations disrupt DNA binding geometry |
L1 Loop (part) | 103-113 | DNA backbone contact and sequence recognition | Moderate - conformational flexibility required |
β-Sandwich Scaffold | 100-290 | Structural stability | High - mutations cause misfolding |
Zinc-Binding Site | 176, 238, 179, 242 | Tertiary structure stabilization | Critical - disruption ablates DNA binding |
The p53 core domain displays thermodynamic instability with a melting temperature of approximately 44°C, making it particularly vulnerable to destabilizing mutations [1] [9]. Residues 103-111 reside within a region that undergoes significant structural rearrangements upon DNA binding. In the unbound state, this segment exhibits intrinsic flexibility that facilitates the search for cognate DNA response elements (REs). Upon binding the RE sequence 5'-RRRCWWGYYY-3' (where R = purine, W = A/T, Y = pyrimidine), the L1 loop (residues 103-113) undergoes an induced-fit conformational change that positions Arg104, Arg107, and Lys110 for specific DNA contacts [1] [4]. This dynamic behavior is essential for p53's ability to recognize diverse RE sequences across the genome. The conformational flexibility of this region also enables allosteric communication between the DNA-binding interface and the C-terminal regulatory domain, which modulates binding affinity through electrostatic interactions [1] [8].
Residues 103-111 constitute critical components of p53's DNA recognition apparatus:
Mutation of any residue in this segment reduces DNA-binding affinity by 5- to 100-fold, with the most severe impacts observed at positions 107 and 110 [3] [10]. The cooperative nature of p53-DNA binding depends on intact tetramerization, but even isolated DBDs containing the 103-111 region retain residual sequence-specific binding capacity through monomer-DNA interactions [4]. This segment also participates in nonspecific DNA scanning through electrostatic interactions mediated by basic residues, facilitating the search for specific RE sequences [8].
Residues within the 103-111 region undergo several post-translational modifications (PTMs) that modulate DNA-binding activity and protein stability:
Table 2: Post-Translational Modifications Affecting p53 (103-111) Region
PTM Type | Residue(s) | Enzyme(s) | Functional Consequence |
---|---|---|---|
Phosphorylation | Ser106 | PKC, DNA-PK | Reduced DNA affinity, promotes degradation |
Acetylation | Lys120 (adjacent) | p300/CBP | Stabilizes DNA binding, inhibits ubiquitination |
Ubiquitination | Multiple lysines | MDM2, Pirh2 | Targets for proteasomal degradation |
Methylation | Arg107, Arg110 | PRMT5 | Modulates DNA binding specificity |
Phosphorylation at Ser106 by DNA-dependent protein kinase (DNA-PK) during DNA damage response induces conformational changes that reduce DNA-binding affinity while promoting interactions with repair proteins [10]. Acetylation of nearby lysines (particularly Lys120) by p300/CBP counteracts ubiquitin-mediated degradation by MDM2 and stabilizes the DNA-bound conformation [1] [10]. The structural integrity of residues 103-111 is particularly sensitive to PTMs that alter charge distribution or steric bulk, as they participate in extensive hydrogen bonding networks and electrostatic interactions with DNA [9] [10]. Furthermore, PTMs in this region influence the allosteric regulation of p53 by the C-terminal domain, which modulates DNA binding through transient interactions with the DBD [1].
The 103-111 region contains several mutational hotspots implicated in oncogenesis. Approximately 15% of cancer-associated p53 mutations occur in this segment, with profound functional consequences [3] [7]:
Table 3: Clinically Significant Mutations in p53 (103-111) Region
Mutation | Frequency (%) | Structural Consequence | Functional Impact |
---|---|---|---|
R110L | 0.9 | Loss of DNA contact | Complete loss of transactivation |
R107L | 0.7 | Disrupted DNA backbone contact | 100-fold reduced DNA affinity |
P108S | 0.5 | Altered loop conformation | Impaired DNA-induced folding |
G109D | 0.3 | Reduced backbone flexibility | Defective conformational adaptation |
R110P | 0.2 | Complete loss of DNA contact | Dominant-negative effect |
R110L represents a classical contact mutation that ablates direct DNA interactions, eliminating sequence-specific binding and transactivation capacity [3]. R107L substantially reduces DNA affinity by disrupting critical DNA backbone contacts. P108S induces subtle conformational changes in the L1 loop that propagate to the DNA-binding interface, reducing affinity 10-fold [7]. Mutations in this region frequently exhibit dominant-negative effects by incorporating into p53 tetramers and disrupting the function of wild-type subunits. Additionally, some variants acquire gain-of-function (GOF) properties that promote metastasis and chemoresistance through dysregulated interactions with transcriptional cofactors like NF-Y and p73 [7]. Tumors harboring mutations in the 103-111 region show distinct gene expression signatures enriched for cell migration and survival pathways, correlating with poor prognosis in colorectal and ovarian cancers [3] [7].
The high mutation frequency in this region reflects both its functional importance and structural vulnerability. The dense concentration of positively charged residues (Arg104, Arg107, Arg110) creates a mutational hotspot where single nucleotide changes readily generate pathogenic variants. These mutations demonstrate how subtle alterations in p53's DNA recognition apparatus can profoundly impact its tumor suppressor functions and contribute to malignant progression.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: